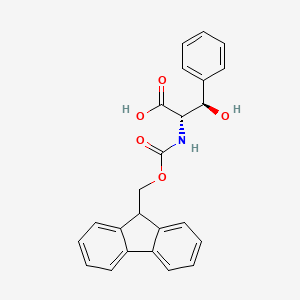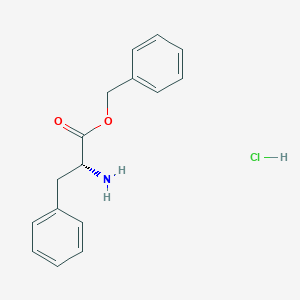![molecular formula C15H22Cl2FN3 B1455011 {5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride CAS No. 1229025-42-6](/img/structure/B1455011.png)
{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride
Vue d'ensemble
Description
{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride (hereafter referred to as ‘5-FPP’) is a synthetic compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 5-FPP is an agonist of the serotonin 5-HT2A receptor, meaning that it binds to the receptor and activates it. Activation of the 5-HT2A receptor has been linked to a variety of physiological and psychological effects, including changes in mood, cognition, and behavior.
Applications De Recherche Scientifique
5-FPP has been studied extensively in recent years due to its potential as a therapeutic agent. It has been investigated as a potential treatment for depression, anxiety, schizophrenia, and other psychiatric disorders. It has also been studied as a potential therapeutic agent in the treatment of addiction, Parkinson’s disease, and Alzheimer’s disease. In addition, 5-FPP has been used in preclinical studies to investigate the effects of serotonin on behavior, cognition, and other physiological processes.
Mécanisme D'action
5-FPP is an agonist of the serotonin 5-HT2A receptor, meaning that it binds to the receptor and activates it. Activation of the 5-HT2A receptor has been linked to a variety of physiological and psychological effects, including changes in mood, cognition, and behavior. 5-FPP has been shown to increase serotonin levels in the brain, resulting in an increase in serotonin activity. In addition, 5-FPP has been shown to inhibit the reuptake of serotonin by neurons, resulting in an increase in serotonin levels in the synapse.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5-FPP has been linked to a variety of physiological and psychological effects. In preclinical studies, 5-FPP has been shown to increase serotonin levels in the brain, resulting in an increase in serotonin activity. This has been linked to an improvement in mood, cognition, and other psychological processes. In addition, 5-FPP has been shown to increase dopamine levels in the brain, resulting in an increase in dopamine activity. This has been linked to an improvement in motor function and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-FPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. In addition, 5-FPP is relatively stable, meaning that it can be stored for extended periods of time without significant degradation. However, one limitation of 5-FPP is that it is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 5-FPP. One potential direction is to investigate the effects of 5-FPP on other physiological and psychological processes, such as memory and learning. Additionally, further research could be conducted to investigate the potential therapeutic applications of 5-FPP, such as its use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, research could be conducted to investigate the potential side effects of 5-FPP, such as its effects on the cardiovascular system. Finally, further research could be conducted to investigate the potential drug-drug interactions of 5-FPP.
Propriétés
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3.2ClH/c1-17-10-4-2-3-5-14-11-15(19-18-14)12-6-8-13(16)9-7-12;;/h6-9,11,17H,2-5,10H2,1H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVBZOYMNGXBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)


![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)


![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)


![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)